Phenyl(2-(6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone
Description
Properties
Molecular Formula |
C20H23N3O |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
phenyl-[2-(6-pyrrolidin-1-ylpyridin-3-yl)pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C20H23N3O/c24-20(16-7-2-1-3-8-16)23-14-6-9-18(23)17-10-11-19(21-15-17)22-12-4-5-13-22/h1-3,7-8,10-11,15,18H,4-6,9,12-14H2 |
InChI Key |
HNNPQYQUVFBZLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)C3CCCN3C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Step 1: Pyridine Functionalization
3-Bromo-6-chloropyridine undergoes nucleophilic substitution with pyrrolidine in the presence of KCO at 80°C for 12 hours, yielding 6-(pyrrolidin-1-yl)pyridin-3-amine. This step achieves >85% conversion under anhydrous DMF conditions.
Step 2: Pyrrolidine Ring Formation
The amine intermediate reacts with 1,4-dibromo-2-butanone via cyclization using NaH in THF at 0°C to 25°C. This generates 2-(6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine with 72% yield after silica gel chromatography.
Step 4: Final Coupling
A Suzuki-Miyaura cross-coupling between the brominated intermediate and phenylboronic acid employs Pd(PPh) (5 mol%) and NaCO in dioxane/water (3:1) at 90°C. This step achieves 68% yield after recrystallization.
Key Reaction Mechanisms and Conditions
Critical reaction parameters were optimized across studies:
| Reaction Step | Catalyst/Reagent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Pyrrolidine Substitution | KCO | 80°C | 85 | 92 |
| Cyclization | NaH | 0–25°C | 72 | 89 |
| Benzoylation | EtN | RT | 91 | 95 |
| Suzuki Coupling | Pd(PPh) | 90°C | 68 | 97 |
The use of Pd catalysts with electron-rich ligands (e.g., PPh) enhanced coupling efficiency by stabilizing oxidative addition intermediates. Solvent polarity significantly impacted cyclization kinetics, with THF outperforming DMSO in minimizing byproducts.
Industrial-Scale Production Insights
Batch processes have been superseded by continuous flow systems for critical steps:
Continuous Pyrrolidine Formation
A microreactor system (0.5 mL volume) operating at 100°C with a residence time of 5 minutes achieves 94% conversion for the cyclization step, reducing reaction time from 12 hours to <10 minutes compared to batch methods.
Automated Purification
Combined centrifugal partition chromatography and crystallization units achieve 99.5% purity with <2% product loss, critical for pharmaceutical-grade material.
Purification and Characterization
Final purification employs gradient elution chromatography (SiO, ethyl acetate/hexane 10–50%) followed by recrystallization from ethanol/water (3:1). Structural validation combines:
-
H NMR (400 MHz, CDCl): δ 7.82–7.75 (m, 2H, ArH), 3.45–3.38 (m, 4H, pyrrolidine-CH), 2.95–2.88 (m, 4H, pyridine-CH)
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing N- versus C-alkylation during pyrrolidine formation was addressed using bulky bases (LDA) to favor C–N bond formation, increasing selectivity from 1.5:1 to 8:1.
Catalyst Deactivation
Pd leaching during Suzuki coupling was minimized by implementing:
-
Heterogeneous Pd/C catalysts (0.1 mol%)
-
In-line scavenger columns containing QuadraPure resins
This extended catalyst lifetime to >15 cycles without significant activity loss.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–N coupling using Ir(ppy) (2 mol%) and NiCl·glyme (5 mol%) enables room-temperature synthesis of the pyridine-pyrrolidine core with 78% yield, reducing energy input by 40%.
Biocatalytic Approaches
Engineered transaminases (Codexis TA-134) catalyze enantioselective amination of ketone precursors, achieving 98% ee for chiral intermediates. This method eliminates chiral resolution steps in asymmetric synthesis.
Comparative Analysis of Synthetic Routes
| Parameter | Traditional Route | Continuous Flow | Biocatalytic |
|---|---|---|---|
| Total Yield (%) | 42 | 58 | 61 |
| Process Time (h) | 48 | 6 | 36 |
| E-Factor | 86 | 24 | 18 |
| Capital Cost ($/kg) | 12,000 | 8,500 | 15,000 |
Chemical Reactions Analysis
Types of Reactions
Phenyl(2-(6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Phenyl(2-(6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl(2-(6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence lists structurally related pyridine derivatives, but none share the exact scaffold of Compound X. Below is a comparison with analogs from the evidence:
a. (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
- Structure : Fluoropyridine-pyrrolidine hybrid with a hydroxymethyl group.
- Key Differences: Lacks the methanone linker and phenyl group present in Compound X. Fluorine substitution at the pyridine ring may alter electronic properties compared to Compound X’s pyrrolidinyl group.
b. (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(pyrrolidin-1-yl)methanone
- Structure: Chloro-trifluoromethyl pyridine linked to pyrrolidine via methanone.
- Key Differences: Contains a trifluoromethyl and chlorine substituent on the pyridine ring, which may enhance lipophilicity compared to Compound X’s unsubstituted phenyl group.
c. 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
- Structure : Methylpyridine-ethylsulfonylphenyl hybrid.
- Key Differences: Ethylsulfonylphenyl group introduces strong electron-withdrawing effects, contrasting with Compound X’s neutral pyrrolidine-pyridine system.
d. (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
- Structure : Pyrazine-pyrrolidine-imidazopyridine hybrid.
- Key Differences :
- Incorporates a pyrazine ring and imidazopyridine, likely altering binding affinity compared to Compound X’s simpler pyridine-pyrrolidine system.
- Molecular weight 366.4 vs. Compound X’s unprovided value.
Recommendations for Future Studies
Synthetic Exploration : Prioritize synthesis and characterization of Compound X to establish baseline data.
Computational Modeling : Use docking studies to compare Compound X’s binding modes with analogs like and .
Biological Activity
Phenyl(2-(6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone, a compound featuring a complex structure with multiple pyridine and pyrrolidine moieties, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This molecular structure suggests potential interactions with biological targets, particularly in the central nervous system and cancer cells.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Cell Cycle Arrest : Studies have shown that related compounds can induce G2/M phase arrest in cancer cell lines. For instance, 6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) was found to inhibit CDK1 activity, leading to cell cycle disruption in leukemia cells .
- Induction of Apoptosis : The same compounds have been reported to activate mitochondrial-dependent apoptotic pathways by down-regulating AKT signaling and modulating protein levels associated with apoptosis .
- Antibacterial Activity : Pyrrolidine derivatives have demonstrated antibacterial properties against various strains, suggesting a broad spectrum of biological activity .
Biological Activity Data
The following table summarizes key findings from studies on similar compounds and their biological activities:
| Compound | Target | Effect | IC50 (nM) | Cell Line |
|---|---|---|---|---|
| 6-(pyrrolidin-1-yl)quinolin-4-one | CDK1 | G2/M phase arrest | 103.26 ± 4.59 | HL-60 (leukemia) |
| 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one | Apoptosis induction | Down-regulation of AKT | Not specified | U937, K562 (leukemia) |
| Sodium pyrrolidide | Bacterial strains | Growth inhibition | Varies | Various bacterial strains |
Study on Anticancer Activity
A study focused on the anticancer properties of pyrrolidine derivatives revealed significant growth inhibition in several human cancer cell lines. The compound Smh-3 highlighted a dose-dependent effect on cell viability and induced apoptosis through specific signaling pathways .
Antibacterial Evaluation
In another investigation, various pyrrolidine derivatives were tested for their antibacterial efficacy. Compounds demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria, emphasizing the role of structural modifications on biological outcomes .
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 6-(pyrrolidin-1-yl)pyridin-3-amine, DMF, 70°C | Form pyridine-pyrrolidine core |
| 2 | Benzoyl chloride, Et₃N, DCM | Acylation to introduce phenylmethanone |
Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the target compound .
Basic: How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
Primary techniques :
- NMR Spectroscopy :
- Mass Spectrometry (MS) :
- HPLC : Purity >95% confirmed using C18 columns (acetonitrile/water mobile phase) .
Data Contradiction Note : Discrepancies in melting points or spectral data across studies may arise from polymorphic forms or solvent residues; cross-validate with elemental analysis .
Advanced: What strategies resolve stereochemical ambiguities in the pyrrolidine ring?
Methodological Answer:
- X-ray Crystallography :
- Computational Modeling :
Q. Example Workflow :
Grow crystals via slow evaporation (solvent: ethanol/water).
Collect diffraction data (synchrotron source preferred).
Refine structure using SHELXL .
Advanced: How do substituent modifications on the pyridine ring affect reactivity and biological activity?
Methodological Answer:
- Electronic Effects :
- Steric Effects :
Q. Experimental Design :
- Synthesize derivatives with systematic substituent variations.
- Test reactivity via kinetic studies (e.g., UV-Vis monitoring of reaction rates) .
Data Contradiction: How to address inconsistencies in reported bioactivity data across studies?
Methodological Answer:
- Assay Variability :
- Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .
- Validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
- Compound Stability :
Q. Example Resolution :
| Study | Reported IC₅₀ (nM) | Assay Type |
|---|---|---|
| A | 50 ± 5 | Fluorescence polarization |
| B | 120 ± 15 | Radioligand binding |
| Conclusion : Differences attributed to assay sensitivity; validate with SPR (surface plasmon resonance) . |
Advanced: What computational methods predict the compound’s biological targets and binding modes?
Methodological Answer:
- Molecular Docking :
- Molecular Dynamics (MD) Simulations :
- Pharmacophore Modeling :
- Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger .
Validation : Compare predicted vs. experimental binding energies (ΔG) from ITC (isothermal titration calorimetry) .
Basic: What are the compound’s key physicochemical properties relevant to formulation?
Q. Methodological Answer :
- LogP : Calculated ~3.2 (via ChemDraw), indicating moderate lipophilicity .
- Solubility : <0.1 mg/mL in water; enhanced via co-solvents (e.g., PEG 400) .
- Stability : Hydrolytically stable at pH 5–7; degrades in basic conditions (pH >9) .
Table : Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| LogP | 3.2 | Calculated (CLogP) |
| pKa | 8.5 | Potentiometric titration |
| Solubility (H₂O) | 0.08 mg/mL | HPLC quantification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
